molecular formula C11H7N3OS B169128 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 139359-79-8

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B169128
CAS No.: 139359-79-8
M. Wt: 229.26 g/mol
InChI Key: KQEUDSZPLBJPFJ-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused imidazo-thiazole ring system with a pyridine substituent at the 6-position and an aldehyde group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the cyclization of 2-bromo-1-(pyridin-3-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole core . The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to improve yield and efficiency. For example, a three-reactor multistage system can be used, where the initial cyclization and subsequent formylation reactions are carried out in a continuous flow without isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde: Similar structure but with the pyridine ring at the 4-position.

    6-(Phenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.

Uniqueness

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and biological activity. The presence of the aldehyde group at the 5-position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-2-1-3-12-6-8)13-11-14(9)4-5-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEUDSZPLBJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404846
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139359-79-8
Record name 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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